7-Fluoro-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline
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Overview
Description
7-Fluoro-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a fluorine atom at the 7th position and a piperidinyl group linked to a pyridinylmethoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, often using piperidine and suitable leaving groups.
Linking the Pyridinylmethoxy Moiety: The final step involves the formation of the ether linkage between the piperidinyl group and the pyridinylmethoxy moiety, typically through Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline: Lacks the fluorine atom at the 7th position.
7-Fluoro-4-{3-[(pyridin-3-yloxy)methyl]piperidin-1-yl}quinazoline: Pyridinyl group attached at the 3rd position instead of the 4th.
Uniqueness
The presence of the fluorine atom at the 7th position and the specific arrangement of the pyridinylmethoxy moiety confer unique chemical and biological properties to 7-Fluoro-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline. These structural features may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
7-fluoro-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-15-3-4-17-18(10-15)22-13-23-19(17)24-9-1-2-14(11-24)12-25-16-5-7-21-8-6-16/h3-8,10,13-14H,1-2,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSYUOKNMRWBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CC(=C3)F)COC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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